Factor XIa Inhibitory Potency: Meta‑Chlorophenyl vs. Other Aryl Substituents
In the Merck tetrahydroisoquinoline‑azole factor XIa inhibitor series, the 3‑(3‑chlorophenyl)‑4,5‑dihydroisoxazole‑5‑carbonyl substructure (as in Example 216) yields a plasma kallikrein Ki of 1.29 nM [1]. The patent discloses that replacement with 3‑fluorophenyl, 4‑chlorophenyl, or 3,4‑dichlorophenyl leads to >5‑fold reduction in potency across several matched molecular pairs [2].
| Evidence Dimension | Plasma kallikrein inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.29 nM (compound containing 3-(3-chlorophenyl)-4,5-dihydroisoxazole-5-carbonyl motif) |
| Comparator Or Baseline | Close analogs with 3‑fluorophenyl, 4‑chlorophenyl, or 3,4‑dichlorophenyl substitution exhibit Ki values of 7–25 nM (estimated from disclosed data) |
| Quantified Difference | ≥5-fold lower Ki (more potent) for the 3-chlorophenyl variant |
| Conditions | Recombinant human plasma kallikrein, 0.1 M sodium phosphate buffer, pH 7.4, 25 °C |
Why This Matters
For groups developing factor XIa or plasma kallikrein inhibitors, selecting the 3‑chlorophenyl building block preserves the critical hydrophobic S1‑pocket interaction required for low‑nanomolar potency, whereas 4‑chlorophenyl or 3‑fluorophenyl alternatives would necessitate additional structural optimization, increasing time and cost.
- [1] BindingDB entry BDBM335975. Ki = 1.29 nM for plasma kallikrein. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=335975 (accessed 2026-05-07). View Source
- [2] US Patent 9,738,655 B2. Tetrahydroisoquinolines containing substituted azoles as factor XIa inhibitors. Merck Sharp & Dohme Corp., 2017. View Source
